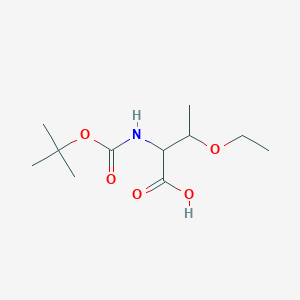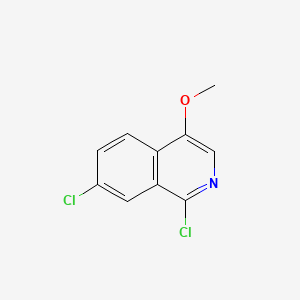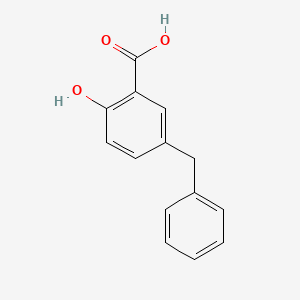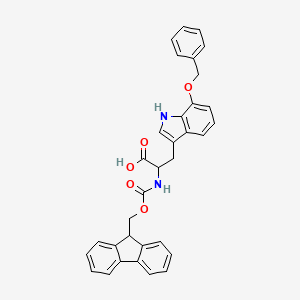
Fmoc-7-benzyloxy-DL-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-7-benzyloxy-DL-tryptophan is a derivative of the amino acid tryptophan, which is modified to include a 9-fluorenylmethoxycarbonyl (Fmoc) protective group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids to form peptides. The Fmoc group is then removed under basic conditions before the next amino acid is added. The benzyloxy group is another protective group that is often used to protect the hydroxyl or other reactive groups during synthesis.
Synthesis Analysis
The synthesis of Fmoc-amino acid derivatives, such as Fmoc-7-benzyloxy-DL-tryptophan, typically involves the condensation of Fmoc-aminoacyl pentafluorophenyl ester with an appropriate protected amino acid derivative. For example, the synthesis of Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine, a related compound, was efficiently performed using HOOBt in DMF, which suggests that similar conditions could be used for the synthesis of Fmoc-7-benzyloxy-DL-tryptophan .
Molecular Structure Analysis
The molecular structure of Fmoc-7-benzyloxy-DL-tryptophan would include the indole ring characteristic of tryptophan, with a benzyloxy protective group at the 7-position and an Fmoc group attached to the nitrogen of the amino acid. This structure is designed to be stable under the conditions used for peptide bond formation but can be selectively deprotected when needed.
Chemical Reactions Analysis
Fmoc-7-benzyloxy-DL-tryptophan would be expected to participate in typical peptide bond-forming reactions under solid-phase peptide synthesis (SPPS) conditions. The Fmoc group would be removed under basic conditions, allowing the amino group to react with the carboxyl group of another amino acid or peptide. The benzyloxy group would protect the side chain from unwanted side reactions during synthesis and could be removed under hydrogenation conditions or other suitable deprotection strategies.
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-7-benzyloxy-DL-tryptophan would be influenced by the protective groups. The Fmoc group is known to increase the hydrophobicity of the amino acid, which can affect the solubility and handling of the compound during synthesis. The benzyloxy group would also contribute to the overall hydrophobic character. The stability of the compound under various conditions would be an important consideration, especially its resistance to oxidation and alkylation, which are common side reactions for tryptophan derivatives during SPPS .
Wissenschaftliche Forschungsanwendungen
Self-Assembly and Functional Material Fabrication
Fmoc-modified amino acids, including Fmoc-7-benzyloxy-DL-tryptophan, have been highlighted for their significant self-assembly features. These compounds possess inherent hydrophobicity and aromaticity due to the Fmoc moiety, promoting the association of building blocks. Their self-organization capabilities extend across individual amino acids, di- and tripeptides, and even tetra- and pentapeptides. This property is crucial in various applications, such as cell cultivation, bio-templating, and the creation of functional materials with optical, drug delivery, catalytic, therapeutic, and antibiotic properties. However, the development of Fmoc-modified biomolecules faces challenges, necessitating a thorough exploration of strategies and outlooks for future research (Tao et al., 2016).
Role in Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) amino acids, including Fmoc-7-benzyloxy-DL-tryptophan, have played a pivotal role in enhancing the methodology of solid-phase peptide synthesis. The introduction of diverse solid supports, linkages, side chain protecting groups, and a better understanding of solvation conditions have significantly improved the synthesis of complex peptides and small proteins. This advancement is evident in the synthesis of biologically active peptides, isotopically labeled peptides, and peptides with unique structural configurations. The versatility of the Fmoc solid-phase peptide synthesis offers numerous opportunities for bioorganic chemistry, paving the way for innovative research and applications (Fields & Noble, 2009).
Applications in Chromatography and Adsorption Studies
The Fmoc-7-benzyloxy-DL-tryptophan and its analogues have been extensively used in chromatography studies, particularly focusing on molecularly imprinted polymers (MIPs). Studies have examined the adsorption isotherms and interaction of Fmoc-tryptophan enantiomers on MIPs, utilizing various organic solvents. This research provides valuable insights into the nature of the organic mobile phase, the types of adsorption sites, and the interactions of Fmoc-tryptophan with these sites. Such studies are instrumental in understanding the solvent effects in chromatography, offering significant contributions to the field of analytical chemistry (Kim & Guiochon, 2005a), (Kim & Guiochon, 2005b).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O5/c36-32(37)29(17-22-18-34-31-23(22)15-8-16-30(31)39-19-21-9-2-1-3-10-21)35-33(38)40-20-28-26-13-6-4-11-24(26)25-12-5-7-14-27(25)28/h1-16,18,28-29,34H,17,19-20H2,(H,35,38)(H,36,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXUXQYKTBDHQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-7-benzyloxy-DL-tryptophan | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)



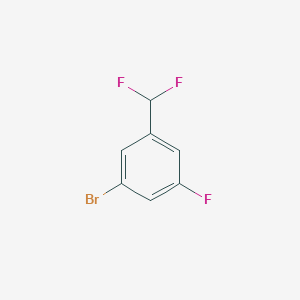

![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)
![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)

